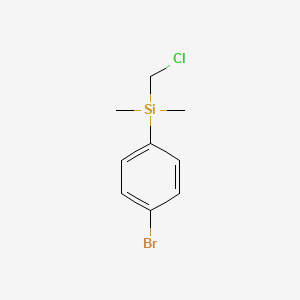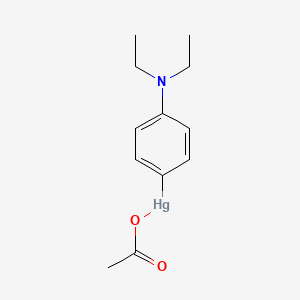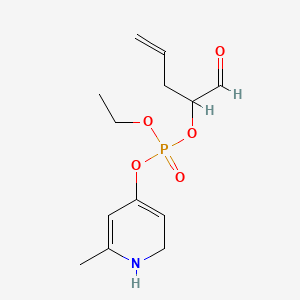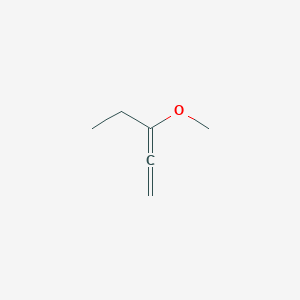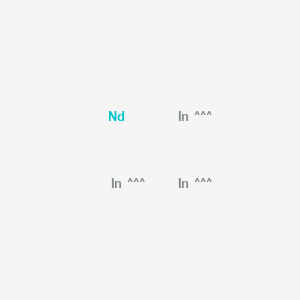
Indium--neodymium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium–neodymium (3/1) is a compound formed by the combination of indium and neodymium in a 3:1 ratio Both indium and neodymium are rare earth elements with unique properties that make them valuable in various industrial and scientific applications Indium is known for its malleability, ductility, and ability to form alloys, while neodymium is renowned for its magnetic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indium–neodymium (3/1) typically involves the reduction of indium and neodymium salts. One common method is the reduction of indium chloride (InCl3) and neodymium chloride (NdCl3) using a reducing agent such as lithium borohydride (LiBH4) at ambient temperature . This process results in the formation of indium and neodymium nanoparticles, which can then be combined in the desired ratio.
Industrial Production Methods: On an industrial scale, the production of indium–neodymium (3/1) may involve high-temperature reduction processes. For example, the reduction of indium and neodymium oxides using hydrogen gas at elevated temperatures can produce the desired compound. This method ensures high purity and uniformity of the final product, making it suitable for various applications in electronics and magnetics.
化学反应分析
Types of Reactions: Indium–neodymium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium and neodymium oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to revert the compound to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, resulting in the formation of various indium and neodymium halides.
Major Products Formed: The major products formed from these reactions include indium oxide (In2O3), neodymium oxide (Nd2O3), and various halides such as indium bromide (InBr3) and neodymium chloride (NdCl3) .
科学研究应用
Indium–neodymium (3/1) has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions and cycloaddition reactions .
Biology and Medicine:
- Indium complexes are utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment .
- Neodymium compounds are explored for their potential in magnetic resonance imaging (MRI) contrast agents .
Industry:
作用机制
The mechanism of action of indium–neodymium (3/1) varies depending on its application:
Molecular Targets and Pathways:
- In radiopharmaceutical applications, indium complexes emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction .
- In magnetic applications, the neodymium component contributes to the compound’s strong magnetic properties, which are essential for the efficient functioning of electric motors and generators .
相似化合物的比较
- Indium-gallium (3/1)
- Neodymium-iron-boron (NdFeB)
- Indium-tin oxide (ITO)
- Neodymium-dysprosium (NdDy)
属性
CAS 编号 |
12141-95-6 |
|---|---|
分子式 |
In3Nd |
分子量 |
488.70 g/mol |
InChI |
InChI=1S/3In.Nd |
InChI 键 |
CYCWZQGMTNLDFO-UHFFFAOYSA-N |
规范 SMILES |
[In].[In].[In].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


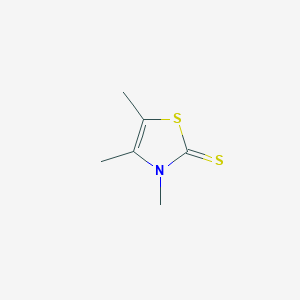
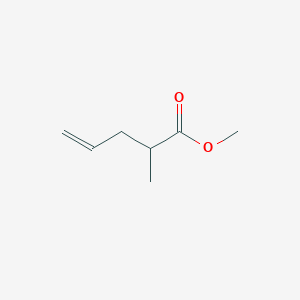
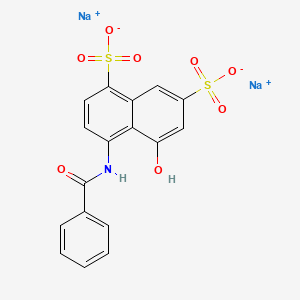
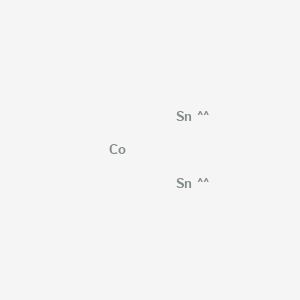


![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
